(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC8962455
Molecular Formula: C27H23Cl2N3O3S
Molecular Weight: 540.5 g/mol
* For research use only. Not for human or veterinary use.
![(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione -](/images/structure/VC8962455.png)
Specification
Molecular Formula | C27H23Cl2N3O3S |
---|---|
Molecular Weight | 540.5 g/mol |
IUPAC Name | (5E)-3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+ |
Standard InChI Key | GAPBNWWKAXXVHI-OPEKNORGSA-N |
Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Introduction
Chemical Identity and Structural Features
The compound belongs to the thiazolidinedione (TZD) class, characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. Key structural elements include:
Thiazolidinedione Core
The 1,3-thiazolidine-2,4-dione scaffold is a well-documented pharmacophore with demonstrated antibacterial, antidiabetic, and anticancer properties . Its electron-deficient nature facilitates conjugation with aromatic systems, enhancing bioactivity through π-π stacking interactions.
Carbazole Substituent
The 3,6-dichloro-9H-carbazol-9-yl group introduces a planar, heteroaromatic system. Chlorination at positions 3 and 6 increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding . Carbazoles are known for intercalating DNA and inhibiting topoisomerases, suggesting potential anticancer applications.
Dimethylaminobenzylidene Moiety
The 4-(dimethylamino)benzylidene group contributes a strong electron-donating substituent, stabilizing the conjugated system and modulating solubility. The dimethylamino group’s basicity may enhance interactions with acidic residues in biological targets.
Synthetic Pathways and Challenges
While no direct synthesis protocol exists for this compound, analogous TZD derivatives provide methodological insights:
Thiazolidinedione Formation
The TZD core is typically synthesized via cyclization of thiourea with chloroacetic acid under acidic conditions . For example, Nawale and Dhake (2012) reported TZD synthesis using thiourea and chloroacetic acid in refluxing hydrochloric acid, yielding 2,4-thiazolidinedione with >75% efficiency .
Knoevenagel Condensation
Computational Predictions of Physicochemical Properties
Using QSAR models and software like SwissADME, the following properties are predicted:
Property | Value | Biological Implication |
---|---|---|
Molecular Weight | 584.48 g/mol | Near Lipinski’s Rule limit (500 g/mol) |
LogP | 3.8 ± 0.3 | High lipophilicity |
H-bond Donors | 2 (TZD NH, hydroxyl) | Potential for target binding |
H-bond Acceptors | 6 | Solubility challenges |
Polar Surface Area | 98 Ų | Moderate membrane permeability |
These metrics suggest oral bioavailability may be limited, necessitating formulation optimization.
Structure-Activity Relationship (SAR) Considerations
-
Chlorine Position: 3,6-Dichloro substitution on carbazole maximizes steric complementarity with hydrophobic kinase pockets.
-
Linker Flexibility: The 2-hydroxypropyl spacer balances rigidity and conformational adaptability, optimizing target engagement.
-
Benzylidene Substitution: Para-dimethylamino groups improve solubility without sacrificing aromatic stacking.
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
-
In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.
-
Formulation Studies: Develop nanoparticle carriers to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume